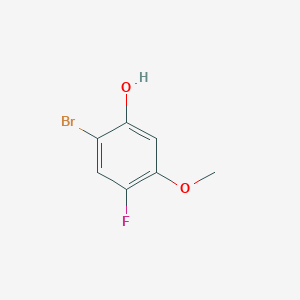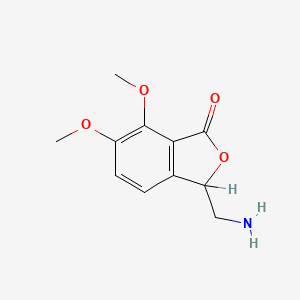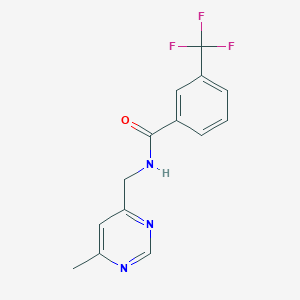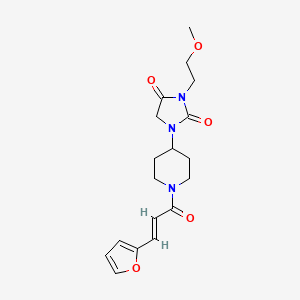
N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-5-carboxamide, also known as C75, is a synthetic compound that has gained attention in the scientific community for its potential use in cancer research. C75 is a potent inhibitor of fatty acid synthase (FASN), an enzyme that plays a critical role in lipid metabolism and is often overexpressed in cancer cells. Inhibition of FASN has been shown to induce apoptosis in cancer cells, making C75 a promising candidate for cancer treatment.
Mecanismo De Acción
N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-5-carboxamide inhibits FASN by binding to the active site of the enzyme and preventing the condensation of malonyl-CoA and acetyl-CoA, which are necessary for fatty acid synthesis. This inhibition leads to a decrease in cellular fatty acid levels, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to have effects on metabolism and energy balance. In animal studies, this compound has been shown to decrease food intake and body weight, increase energy expenditure, and improve insulin sensitivity. These effects are thought to be due to the inhibition of FASN, which can alter lipid metabolism and signaling pathways involved in energy balance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-5-carboxamide in lab experiments is its potency as an FASN inhibitor. This allows for the study of the effects of FASN inhibition on cancer cells and other biological processes. However, this compound can also have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results. Additionally, the synthesis of this compound can be challenging and time-consuming, which can limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-5-carboxamide. One area of interest is the development of more potent and selective FASN inhibitors that can be used for cancer treatment. Another area of research is the investigation of the effects of FASN inhibition on other diseases and biological processes, such as metabolic disorders and inflammation. Additionally, the mechanisms underlying the effects of this compound on energy balance and insulin sensitivity are not fully understood and warrant further investigation.
Métodos De Síntesis
N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-5-carboxamide can be synthesized using a multistep process that involves the reaction of 2-bromomalonic acid with 2-bromo-2-methylpropane to form 2-bromo-2-methylbutanoic acid. This acid is then converted to the corresponding acid chloride, which is reacted with 2-amino-4-methoxy-phenol to form the oxazole ring. The resulting compound is then treated with hydroxylamine to form the carboxamide group, yielding this compound.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-5-carboxamide has been extensively studied for its potential use in cancer research. In vitro studies have shown that this compound inhibits FASN activity and induces apoptosis in a variety of cancer cell lines, including breast, prostate, and colon cancer cells. In vivo studies have also shown that this compound can inhibit tumor growth in animal models of breast and prostate cancer.
Propiedades
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-10(14,4-6-15-2)7-11-9(13)8-3-5-12-16-8/h3,5,14H,4,6-7H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTONAGUNXGHHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C1=CC=NO1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2653946.png)

![3-(2,6-dimethylphenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2653950.png)


![3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B2653955.png)

![butyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2653959.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2653960.png)
![[2-(2-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2653961.png)
![Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2653963.png)
![N-[(4-fluorophenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2653964.png)

